N-(3-acetylphenyl)-2-phenylpropanamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12(14-7-4-3-5-8-14)17(20)18-16-10-6-9-15(11-16)13(2)19/h3-12H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXITWQIAVRELK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-phenylpropanamide can be achieved through several synthetic routes. One common method involves the acylation of 3-acetylphenylamine with 2-phenylpropanoic acid. The reaction typically requires a catalyst such as a strong acid (e.g., sulfuric acid) and is carried out under reflux conditions to ensure complete reaction.
Another approach involves the use of coupling reactions, such as the Suzuki–Miyaura coupling, which employs palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale synthesis with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group yields carboxylic acids, while reduction of the amide group results in primary amines.
Scientific Research Applications
N-(3-acetylphenyl)-2-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-phenylpropanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues and Substituent Effects
The following compounds share key structural motifs with N-(3-acetylphenyl)-2-phenylpropanamide, differing primarily in substituents on the aromatic rings or the alkyl chain:
- Electron-Withdrawing vs.
- Lipophilicity :
Chlorine substituents (e.g., ) and acetyl groups increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
2.3 Spectroscopic and Physicochemical Properties
- NMR Signatures :
- IR Spectroscopy :
- Stretching vibrations for amide C=O (~1650 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) would dominate .
Q & A
Q. What are the standard synthetic routes for preparing N-(3-acetylphenyl)-2-phenylpropanamide, and how can reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Acetylation of 3-aminophenyl groups : Reacting 3-aminophenyl derivatives with acetylating agents (e.g., acetic anhydride) under reflux in a polar aprotic solvent (e.g., DMF) to introduce the acetyl group .
Amide bond formation : Condensation of the acetylated intermediate with 2-phenylpropanoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or THF. Catalytic DMAP (4-dimethylaminopyridine) enhances reaction efficiency .
Critical factors :
- pH control : Alkaline conditions (e.g., triethylamine) prevent protonation of the amine, improving nucleophilicity .
- Temperature : Maintain 0–5°C during coupling to minimize side reactions (e.g., racemization).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product with >95% purity.
Q. Which analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer: Core techniques :
- NMR spectroscopy : and NMR confirm the acetylphenyl and propanamide moieties. For example, the acetyl group shows a singlet at ~2.5 ppm () and ~170 ppm () .
- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects impurities and verifies molecular ion peaks (e.g., [M+H]) .
Resolving contradictions : - Overlapping peaks : Use 2D NMR (e.g., HSQC, COSY) to assign ambiguous signals.
- Isomeric mixtures : Optimize chiral chromatography or compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition?
Methodological Answer:
Docking studies : Use software like AutoDock Vina to model interactions between the compound and target enzymes (e.g., kinases). The acetylphenyl group may occupy hydrophobic pockets, while the propanamide backbone hydrogen-bonds with catalytic residues .
MD simulations : Run 100-ns trajectories in explicit solvent (e.g., GROMACS) to assess binding stability. Analyze RMSD (root-mean-square deviation) and ligand-protein interaction fingerprints .
QSAR models : Train models using descriptors (e.g., logP, polar surface area) and bioactivity data to predict modifications enhancing potency .
Q. What experimental strategies can address discrepancies in reported biological activities of this compound across studies?
Methodological Answer:
- Assay standardization : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
- Off-target profiling : Use kinome-wide screens (e.g., KINOMEscan) or proteomics to identify unintended targets contributing to contradictory results .
- Metabolite analysis : LC-MS/MS detects degradation products or active metabolites in biological matrices that may explain divergent outcomes .
Q. How do reaction mechanisms differ when modifying substituents on the phenyl rings of this compound?
Methodological Answer:
- Electrophilic substitution : Electron-withdrawing groups (e.g., -NO) on the phenyl ring direct further substitutions to meta positions, altering reactivity in halogenation or nitration .
- Radical pathways : Use EPR spectroscopy to detect transient intermediates during photochemical modifications. For example, benzophenone-mediated HAT (hydrogen atom transfer) facilitates selective C-H functionalization .
Q. What methodologies are employed to study the oxidative degradation pathways of this compound under varying pH conditions?
Methodological Answer:
- Forced degradation : Expose the compound to HO (3% v/v) or UV light at pH 2 (HCl) and pH 9 (NaOH). Monitor degradation via HPLC-PDA .
- Product identification : HRMS and - HMBC NMR identify oxidation products (e.g., quinone derivatives from acetyl group oxidation) .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions (40°C/75% RH) .
Q. How can isotopic labeling (e.g., 13C^{13}C13C, 2H^{2}H2H) trace metabolic pathways of this compound in vivo?
Methodological Answer:
- Synthesis of labeled analogs : Incorporate -acetyl groups via -acetic anhydride in the acetylation step .
- Mass spectrometry imaging (MSI) : Track -enriched fragments in tissue sections to map metabolite distribution (e.g., liver vs. kidney) .
- Stable isotope-resolved NMR : Detect -labeled metabolites in urine or plasma, correlating with pharmacokinetic models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
